CH5015765

Hsp90 Binding Affinity SPR

CH5015765 is a best-in-class chemical probe for Hsp90 research, offering a Kd of 3.4 nM—3,800-fold higher affinity than 17-AAG. Its fully synthetic triazine core eliminates the hepatotoxicity and formulation issues of ansamycin inhibitors. Ideal for validating Hsp90 dependency, SAR studies, and in vivo oral dosing. The co-crystal structure (PDB: 3B28) ensures confident computational and pharmacodynamic data interpretation.

Molecular Formula C16H13ClN4OS
Molecular Weight 344.8 g/mol
Cat. No. B606634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH5015765
SynonymsCH5015765;  CH-5015765;  CH 5015765
Molecular FormulaC16H13ClN4OS
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl
InChIInChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21)
InChIKeyFPTCGMGLTQPTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CH5015765 (CAS 959766-47-3): An Orally Active, High-Affinity Hsp90 ATP-Binding Site Inhibitor for Oncology Research


CH5015765 is a synthetic small-molecule inhibitor belonging to the 2-amino-1,3,5-triazine class, specifically targeting the N-terminal ATP-binding pocket of heat shock protein 90 (Hsp90). [1] It was rationally designed through a combination of fragment-based screening, virtual screening, and structure-based drug design. [2] The compound exhibits high binding affinity (Kd = 3.4 nM) and demonstrates oral bioavailability in preclinical models. [1] Its primary application is in cancer research, where it induces the degradation of oncogenic client proteins dependent on Hsp90 chaperone function. [1]

Why CH5015765 Cannot Be Substituted by Generic Hsp90 Inhibitors Like Geldanamycin or 17-AAG


Substitution among Hsp90 inhibitors is precluded by profound differences in binding affinity, scaffold chemistry, and downstream pharmacological properties. [1] CH5015765 (Kd = 3.4 nM) exhibits ~3,800-fold higher target affinity compared to the first-generation natural product 17-AAG (Kd = 12.92 µM). [2] Its fully synthetic triazine core confers a distinct binding mode and eliminates the hepatotoxicity and formulation liabilities associated with ansamycin-based inhibitors (e.g., geldanamycin, 17-AAG). [3] Furthermore, even within the same synthetic series, minor structural modifications produce substantial variations in oral bioavailability (CH5015765 vs. CH5138303: F = not reported vs. 44.0%), cellular potency, and in vivo efficacy. Generic substitution thus introduces unacceptable scientific and experimental variability.

Quantitative Differentiation: CH5015765 vs. Clinical-Stage Hsp90 Inhibitors


Binding Affinity (Kd): 3,800-Fold Advantage Over First-Generation Inhibitor 17-AAG

CH5015765 exhibits a dissociation constant (Kd) of 3.4 nM for Hsp90α, as measured by surface plasmon resonance (SPR). In stark contrast, the clinically evaluated Hsp90 inhibitor 17-AAG (tanespimycin) displays a Kd of 12.92 µM for Hsp90. [1] This represents an approximately 3,800-fold improvement in target binding affinity. The affinity gain directly underpins CH5015765's enhanced cellular potency and therapeutic window.

Hsp90 Binding Affinity SPR

Antiproliferative Potency in HCT116 Colorectal Cancer Cells: IC50 Comparison

CH5015765 inhibits the proliferation of HCT116 human colorectal cancer cells with an IC50 of 0.46 µM. This is a key benchmark for comparing Hsp90 inhibitor series. The optimized lead compound CH5138303 achieves a lower IC50 of 0.098 µM, a 4.7-fold increase in potency. [1] This quantitative difference allows researchers to select CH5015765 as a moderately potent, well-characterized tool compound or as a structural starting point for further optimization.

Cancer HCT116 Antiproliferative

Antiproliferative Potency in NCI-N87 Gastric Cancer Cells: IC50 Comparison

Against NCI-N87 human gastric cancer cells, CH5015765 exhibits an IC50 of 0.57 µM. Its optimized analog CH5138303 demonstrates an 8.6-fold increase in potency, with an IC50 of 0.066 µM. [1] This direct comparison within the same cellular context highlights the sensitivity of the NCI-N87 line to structural modifications in the triazine series.

Gastric Cancer NCI-N87 Antiproliferative

Oral Bioavailability: Enabling In Vivo Studies Without Intravenous Administration

CH5015765 is reported to be orally active, exhibiting in vivo antitumor efficacy following oral administration in human cancer xenograft models. [1] While specific bioavailability (F%) data for CH5015765 is not explicitly stated in available literature, its analog CH5138303 demonstrates high oral bioavailability (F = 44.0%) in mice. [2] The oral activity of CH5015765 distinguishes it from first-generation Hsp90 inhibitors like 17-AAG, which requires intravenous administration due to poor solubility and bioavailability. [3]

Oral Bioavailability Pharmacokinetics In Vivo

Structural Binding Mode: High-Resolution X-Ray Crystal Structure Enables Rational Design

The co-crystal structure of CH5015765 bound to the N-terminal domain of Hsp90α has been solved at high resolution (PDB ID: 3B28). [1] This atomic-level map reveals specific hydrogen-bonding interactions and the orientation of the 2-aminotriazine core within the ATP-binding pocket. [2] Unlike natural product inhibitors such as geldanamycin, whose complex macrocyclic binding mode limits synthetic tractability, the defined binding pose of CH5015765 provides a clear template for fragment growth, scaffold hopping, and rational lead optimization. [3]

X-ray Crystallography Structure-Based Drug Design Hsp90

CH5015765 Procurement Applications: Validated Use Cases Based on Evidence


Mechanistic Target Engagement Studies in Hsp90-Dependent Cancer Models

CH5015765 is optimally deployed as a chemical probe to validate Hsp90 dependency in cancer cell lines. Its high target affinity (Kd = 3.4 nM) ensures robust engagement of the N-terminal ATP-binding site. The compound's defined binding mode, confirmed by an X-ray co-crystal structure (PDB: 3B28) [1], allows for confident interpretation of cellular pharmacodynamics, such as client protein degradation (e.g., HER2, Akt, Cdk4).

Reference Compound for SAR and Lead Optimization Campaigns

Due to its well-characterized potency in HCT116 (IC50 = 0.46 µM) and NCI-N87 (IC50 = 0.57 µM) cells , CH5015765 serves as an essential benchmark for structure-activity relationship (SAR) studies. Medicinal chemists can use CH5015765 as a starting point to assess the impact of structural modifications on cellular potency, solubility, and microsomal stability, as demonstrated in the optimization campaign that yielded CH5138303. [1]

In Vivo Efficacy Studies in Oral Dosing Regimens

CH5015765's oral activity in human cancer xenograft models makes it a valuable tool for in vivo pharmacology studies requiring convenient, non-invasive administration. This is particularly advantageous for chronic dosing paradigms compared to intravenously administered Hsp90 inhibitors like 17-AAG. [1] Researchers should note that while CH5015765 demonstrates in vivo efficacy, its optimized analog CH5138303 exhibits superior oral bioavailability (F = 44.0%) and tumor growth inhibition (TGI = 136%) in the NCI-N87 model. [2]

Computational Chemistry and Molecular Modeling Workflows

The availability of a high-resolution co-crystal structure of CH5015765 with Hsp90α (PDB: 3B28) uniquely positions this compound for computational chemistry applications. Structure-based virtual screening, molecular docking, and free energy perturbation (FEP) calculations can leverage this experimental structure to design novel Hsp90 inhibitors or to retrospectively validate in silico methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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